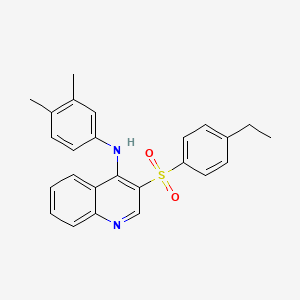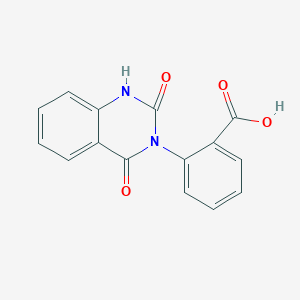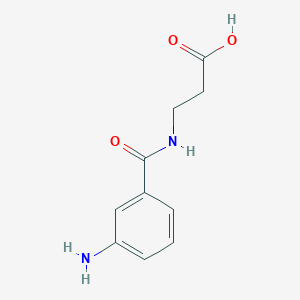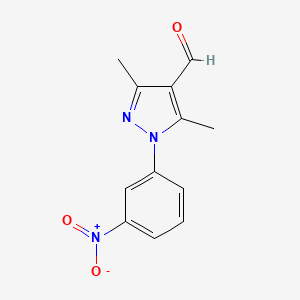![molecular formula C21H17FN6OS B2836543 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-82-9](/img/structure/B2836543.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound featuring a triazolo[4,5-d]pyrimidine core linked to a 4-fluorophenyl group and a dihydroquinoline moiety. This complex structure grants the molecule intriguing chemical and biological properties, making it a subject of interest in pharmaceutical and materials science research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves a multi-step process:
Formation of the triazolo[4,5-d]pyrimidine core: A common method involves the cyclization of 3-amino-4-fluorobenzonitrile with hydrazine hydrate, followed by treatment with formic acid to yield the triazole ring.
Attachment of the dihydroquinoline moiety: The dihydroquinoline ring can be formed via cyclization of a suitable precursor such as 2-aminobenzaldehyde with a ketone.
Thioether formation: The final step involves the nucleophilic substitution reaction between the triazolo[4,5-d]pyrimidine intermediate and the dihydroquinoline-thioether precursor under appropriate conditions, such as using a base like potassium carbonate in an anhydrous solvent like dimethylformamide (DMF).
Industrial Production Methods
While industrial-scale production methods are generally proprietary, they typically involve optimization of the reaction conditions mentioned above to maximize yield and minimize impurities. This includes precise control over temperature, solvent choice, reaction times, and purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions it Undergoes
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the dihydroquinoline moiety to form quinoline derivatives.
Reduction: Reduction of the triazole or pyrimidine rings can be achieved under hydrogenation conditions.
Substitution: Halogen substitution reactions on the fluoroaryl ring can be performed using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by the appropriate electrophile.
Major Products Formed
Oxidation products: Quinoline derivatives.
Reduction products: Reduced forms of the triazole and pyrimidine rings.
Substitution products: Halogen-substituted fluoroaryl derivatives.
科学研究应用
Chemistry
In chemistry, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is used as a precursor in the synthesis of various bioactive compounds.
Biology
Its ability to interact with specific biological pathways makes it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine
This compound shows promise in medicinal chemistry for developing new therapeutic agents, particularly as potential inhibitors of enzymes involved in cancer and infectious diseases.
Industry
In the industrial sector, it can be utilized in the development of novel materials with unique electronic or photonic properties.
作用机制
Molecular Targets and Pathways Involved
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exerts its effects primarily by binding to specific enzyme active sites or receptor proteins. The triazolo[4,5-d]pyrimidine core is known for its ability to inhibit kinases, while the 4-fluorophenyl group enhances binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile
2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1,3-dioxolane
4-(4-fluorophenyl)-6-phenyl-2H-1,3-oxazin-2-one
Uniqueness
What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone apart from these similar compounds is its unique combination of a triazolo[4,5-d]pyrimidine core and a dihydroquinoline moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile scaffold for drug development and other scientific applications.
Hope that paints a detailed picture for you! Anything specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6OS/c22-15-7-9-16(10-8-15)28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-11-3-5-14-4-1-2-6-17(14)27/h1-2,4,6-10,13H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKFMHRCKFXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)


![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2836465.png)

![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride](/img/structure/B2836478.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea](/img/structure/B2836481.png)
